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Compound of Interest

Compound Name: 2-phenoxybenzoyl Chloride

CAS No.: 40501-36-8

Cat. No.: B1352576 Get Quote

2-Phenoxybenzoyl chloride is a bifunctional organic molecule of significant interest in

synthetic chemistry, serving as a versatile building block for pharmaceuticals and advanced

materials. Its structure, featuring a reactive acyl chloride and a phenoxy ether moiety on the

same aromatic ring, presents a unique combination of electronic and steric properties. Accurate

characterization of this molecule is not merely a procedural formality; it is the cornerstone of

reproducible synthesis and reliable downstream applications. The spectroscopic data—Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—collectively provide

an unambiguous fingerprint of the molecular structure, confirming its identity, assessing its

purity, and offering insights into its chemical behavior.

This guide provides a comprehensive overview of the expected spectroscopic signature of 2-
phenoxybenzoyl chloride. It is important to note that while extensive spectral libraries exist

for many organic compounds, complete, verified datasets for the ortho- isomer, 2-
phenoxybenzoyl chloride, are not readily available in public-facing databases. Therefore, this

document, reflecting a common challenge in research and development, presents a robust,

predicted dataset. These predictions are grounded in first principles of spectroscopy and

validated against empirical data from closely related structural analogs. Furthermore, this guide

furnishes detailed, field-proven protocols to empower researchers to acquire and interpret their

own experimental data, thus creating a self-validating workflow.
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A clear understanding of the molecular geometry is essential for the correct assignment of

spectroscopic signals, particularly in NMR. The following diagram illustrates the structure of 2-
phenoxybenzoyl chloride with a standardized numbering system that will be used throughout

this guide.

Caption: Molecular structure of 2-phenoxybenzoyl chloride with atom numbering.

PART 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in

an organic molecule. Both ¹H and ¹³C NMR are essential for full characterization.

Experimental Protocol: NMR Data Acquisition
Causality Statement: The choice of solvent and internal standard is critical. Deuterated

chloroform (CDCl₃) is an excellent choice as it is a common solvent for organic molecules and

its residual proton and carbon signals are well-documented. Tetramethylsilane (TMS) is the

universal standard (0 ppm) due to its chemical inertness and the high-field resonance of its 12

equivalent protons.

Methodology:

Sample Preparation: Accurately weigh approximately 10-20 mg of 2-phenoxybenzoyl
chloride and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS).

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation: Acquire the spectra on a 400 MHz (or higher) spectrometer. A higher field

strength provides better signal dispersion, which is crucial for resolving the complex

multiplets expected from the aromatic protons.

¹H NMR Acquisition:

Acquire data using a standard single-pulse experiment.
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Set a spectral width of approximately 12 ppm.

Use a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure quantitative

integration.

Obtain at least 16 scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire data using a proton-decoupled pulse program (e.g., zgpg30).

Set a spectral width of approximately 220 ppm.

A relaxation delay of 5 seconds is recommended due to the longer relaxation times of

quaternary carbons.

Acquire a sufficient number of scans (typically >1024) to observe all carbon signals,

especially the weak quaternary and carbonyl carbons.

Data Processing: Process the raw data (Free Induction Decay) with an exponential

multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) followed by a Fourier

transform. Phase and baseline correct the spectrum and calibrate the chemical shifts to the

TMS signal at 0.00 ppm.

Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted to show nine distinct signals corresponding to the nine

protons on the two aromatic rings. The chemical shifts are influenced by the electron-

withdrawing nature of the carbonyl chloride group and the electron-donating/anisotropic effects

of the phenoxy group.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
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Assigned Proton
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Rationale for
Prediction

H6 8.0 - 8.2
Doublet of
doublets (dd)

This proton is
ortho to the
strongly electron-
withdrawing
C(=O)Cl group,
causing a
significant
downfield shift.

H4 7.6 - 7.8 Triplet of doublets (td)

Influenced by the

C(=O)Cl group, but to

a lesser extent than

H6.

H5 7.4 - 7.6 Triplet of doublets (td)

Slightly more shielded

than H4 due to its

position relative to the

substituents.

H3 7.2 - 7.3
Doublet of doublets

(dd)

Shielded relative to

other benzoyl protons

due to its proximity to

the electron-donating

oxygen.

H2', H6' 7.35 - 7.5 Multiplet (m)

Protons on the

phenoxy ring ortho to

the ether linkage.

H4' 7.1 - 7.25 Multiplet (m)

Proton para to the

ether linkage, typically

shielded.

| H3', H5' | 7.0 - 7.15 | Multiplet (m) | Protons meta to the ether linkage. |
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Rationale based on spectral data for 4-phenoxybenzoyl chloride[1], 2-chlorobenzoyl chloride[2],

and general principles of substituent effects in NMR[3].

Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide confirmation of the carbon framework.

The carbonyl carbon is a key diagnostic signal.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
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Assigned Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale for Prediction

C7 (C=O) 167 - 169

Characteristic region for
acyl chloride carbonyls.
Less shielded than a
carboxylic acid but more
shielded than a ketone.

C2 158 - 160

Attached to the electronegative

oxygen of the phenoxy group,

causing a strong downfield

shift.

C1' 154 - 156

The ipso-carbon of the

phenoxy ring, attached to the

ether oxygen.

C1 134 - 136
Quaternary carbon attached to

the carbonyl group.

C4 132 - 134 Aromatic CH carbon.

C6 130 - 132 Aromatic CH carbon.

C2', C6' 129 - 131
Aromatic CH carbons on the

phenoxy ring.

C5 127 - 129 Aromatic CH carbon.

C4' 125 - 127
Aromatic CH carbon on the

phenoxy ring.

C3', C5' 120 - 122
Aromatic CH carbons on the

phenoxy ring.

| C3 | 118 - 120 | Aromatic CH carbon, shielded by the adjacent phenoxy group. |

Rationale based on spectral data for 4-phenoxybenzoyl chloride[1][4], 2-methoxybenzoyl

chloride[5], and established substituent effects[6].
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PART 2: Infrared (IR) Spectroscopy
IR spectroscopy is an indispensable technique for the rapid identification of functional groups.

For 2-phenoxybenzoyl chloride, the most diagnostic absorption is the carbonyl (C=O) stretch

of the acyl chloride.

Experimental Protocol: IR Data Acquisition
Causality Statement: Acyl chlorides are highly moisture-sensitive. The choice of a thin film

method using salt plates (NaCl or KBr) is ideal as it minimizes atmospheric exposure and

avoids solvent peaks that could obscure the fingerprint region. These plates are transparent to

IR radiation in the typical analytical range.

Methodology:

Sample Preparation (Thin Film): In a low-moisture environment (e.g., a glove box or under a

stream of dry nitrogen), place one drop of neat 2-phenoxybenzoyl chloride liquid onto the

surface of a clean, dry NaCl or KBr salt plate.

Assembly: Gently place a second salt plate on top to create a thin, uniform liquid film.

Spectrum Acquisition: Immediately place the assembled plates into the sample holder of an

FTIR spectrometer.

Data Collection: Collect the spectrum over a range of 4000 to 400 cm⁻¹. Co-add at least 32

scans to achieve a high-quality spectrum.

Background Correction: A background spectrum of the empty spectrometer should be

collected prior to the sample scan and automatically subtracted by the instrument software.

Predicted IR Spectral Data
The IR spectrum is dominated by a very strong and sharp carbonyl absorption at a

characteristically high wavenumber.

Table 3: Predicted IR Absorption Bands
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Predicted
Wavenumber
(cm⁻¹)

Intensity Assignment
Rationale for
Prediction

~3100-3000 Medium-Weak
Aromatic C-H
Stretch

Typical region for
sp² C-H stretching
vibrations.

~1785 - 1770 Very Strong, Sharp
C=O Stretch (Acyl

Chloride)

The high

electronegativity of the

chlorine atom

attached to the

carbonyl carbon leads

to a significant

increase in the bond's

force constant, shifting

the absorption to a

much higher

frequency than

ketones or esters.[7]

[8][9]

~1600, ~1480 Medium-Strong
Aromatic C=C

Bending

Characteristic skeletal

vibrations of the

benzene rings.

~1240 - 1200 Strong
Asymmetric C-O-C

Stretch

The aryl-ether linkage

gives a strong,

characteristic

absorption in this

region.

| ~880 - 840 | Strong | C-Cl Stretch | The stretch for the carbon-chlorine single bond in the acyl

chloride functional group.[10] |

PART 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, offering definitive proof of its identity and structural insights.
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Experimental Protocol: MS Data Acquisition
Causality Statement: Both a "soft" ionization technique like Electrospray Ionization (ESI) and a

"hard" technique like Electron Ionization (EI) provide complementary information. ESI is

excellent for confirming the molecular weight via the molecular ion, while EI induces

fragmentation that reveals the underlying structure of the molecule.

Methodology:

Sample Preparation: Prepare a stock solution of the sample (~1 mg/mL) in a volatile solvent

like acetonitrile or methanol.

ESI-MS Acquisition (for Molecular Weight Confirmation):

Dilute the stock solution to 1-10 µg/mL in the same solvent.

Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

Acquire the spectrum in positive ion mode. A high-resolution mass spectrometer (e.g.,

TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can

be used to confirm the elemental formula (C₁₃H₉ClO₂).

EI-MS Acquisition (for Structural Fragmentation):

Introduce a dilute solution of the sample into the mass spectrometer via a direct insertion

probe or through a GC inlet.

Use a standard electron energy of 70 eV to induce fragmentation.

Scan a mass range from m/z 40 to 300.

Predicted Mass Spectral Data
The molecular weight of 2-phenoxybenzoyl chloride (C₁₃H₉ClO₂) is 232.66 g/mol . The mass

spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of

the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.

Table 4: Predicted Mass Spectrometry Fragments (EI)
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Predicted m/z
Ion
Structure/Formula

Fragmentation
Pathway

Rationale for
Prediction

232 / 234 [C₁₃H₉ClO₂]⁺˙ Molecular Ion (M⁺˙)

The parent ion. The
M+2 peak at m/z
234 will be
approximately one-
third the intensity
of the M⁺˙ peak at
m/z 232.

197 [C₁₃H₉O₂]⁺ Loss of ·Cl

A common and facile

fragmentation for acyl

chlorides, forming a

stable acylium ion.

169 [C₁₂H₉O]⁺
Loss of ·Cl, then loss

of CO

Subsequent loss of a

neutral carbon

monoxide molecule

from the acylium ion.

139 [C₇H₄ClO]⁺
Cleavage of the ether

bond

Formation of the 2-

chlorobenzoyl cation.

111 [C₆H₄Cl]⁺
Loss of CO from m/z

139

Loss of carbon

monoxide from the 2-

chlorobenzoyl cation.

105 [C₇H₅O]⁺ Benzoyl cation

While less direct,

fragmentation

pathways can lead to

the formation of the

common benzoyl

cation.[11]

77 [C₆H₅]⁺ Phenyl cation

A common fragment

from the breakdown of

benzene-containing

structures.
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| 93 | [C₆H₅O]⁺ | Phenoxy cation | Cleavage of the ether bond can also lead to the phenoxy

cation. |

Rationale based on common fragmentation patterns of benzoyl chlorides and aromatic ethers.

[11][12]

Workflow for Spectroscopic Analysis
The following diagram outlines a logical workflow for the comprehensive characterization of a

newly synthesized or procured sample of 2-phenoxybenzoyl chloride, ensuring a validated

and trustworthy result.

Caption: A validated workflow for the spectroscopic characterization of 2-phenoxybenzoyl
chloride.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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